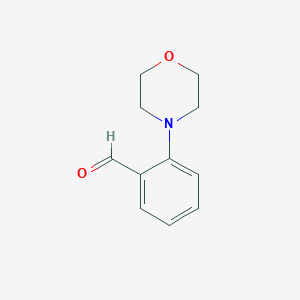

2-Morpholinobenzaldehyde

Beschreibung

2-Morpholinobenzaldehyde (CAS 58028-76-5) is an aromatic aldehyde substituted with a morpholine ring at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol and a melting point range of 45–46°C . This compound is commercially available with purities up to 97% and is primarily used in organic synthesis and pharmaceutical research as a versatile intermediate . The morpholine group enhances solubility in polar organic solvents, facilitating its utility in nucleophilic addition and condensation reactions .

Eigenschaften

IUPAC Name |

2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTAEWVBVHSDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371767 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58028-76-5 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The fluoride group at the ortho position of 2-fluorobenzaldehyde is displaced by morpholine via an aromatic substitution mechanism. Potassium carbonate (K₂CO₃) acts as a base, deprotonating morpholine to enhance its nucleophilicity. The reaction proceeds in N,N-dimethylformamide (DMF) at 150°C for 20 hours:

Alternative Methodologies and Emerging Techniques

Solvent and Base Screening

Further optimization could explore:

-

Solvents : DMSO or DMAc for higher boiling points.

-

Bases : Cs₂CO₃ for enhanced nucleophilicity in non-polar media.

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Scalability |

|---|---|---|---|---|

| NAS (D'yachenko et al.) | 87% | 150°C | 20 h | High |

| Toluene Oxidation | 98%* | 40–60°C | 2–3 h | Moderate |

*Yield for benzaldehyde; applicability to this compound requires validation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Morpholinobenzaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to enhance drug efficacy, particularly in the development of compounds targeting neurological disorders and cancer therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines. The presence of functional groups such as hydroxyl and carboxylic acid moieties significantly improved the cytotoxic effects on cells like MDA-MB-231 and HCT116, highlighting its potential as a lead compound in cancer treatment .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative A | MDA-MB-231 | 3.4 |

| This compound Derivative B | HCT116 | 5.8 |

Biochemical Research

In biochemical studies, this compound is used to explore enzyme inhibition and receptor binding mechanisms. It aids in understanding biological pathways and identifying potential therapeutic targets.

Example: Enzyme Inhibition Studies

Research has shown that morpholino derivatives can inhibit specific enzymes involved in cancer progression, demonstrating their utility in drug discovery processes .

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance performance characteristics such as durability and chemical resistance.

Application: Polymer Chemistry

Studies indicate that the morpholine ring contributes to the stability and solubility of polymers, allowing for the creation of materials with tailored properties for specific industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other substances. Its role is critical in quality control processes within laboratories.

Use Case: Reagent in Spectroscopy

The compound has been utilized effectively in UV-Vis spectroscopy for analyzing complex mixtures, facilitating the identification of various chemical constituents .

Cosmetic Formulations

Due to its antioxidant properties, this compound is also incorporated into cosmetic products aimed at improving skin health by combating oxidative stress.

Wirkmechanismus

The mechanism of action of 2-Morpholinobenzaldehyde involves its interaction with different molecular targets. For instance, morpholine derivatives have been identified as potent GABA (B) receptor antagonists, suggesting their potential in modulating neurotransmitter systems. Additionally, morpholine-thiosemicarbazone hybrids inhibit ribonucleotide reductase and induce endoplasmic reticulum stress, contributing to their antiproliferative activity against cancer cells.

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

This compound’s utility in medicinal chemistry is underscored by its role in synthesizing kinase inhibitors and antimicrobial agents. For instance, its aldehyde group enables Schiff base formation, a key step in developing metal-chelating therapeutics . Comparatively, 4-Morpholinobenzaldehyde’s para-substitution may favor electronic interactions in catalytic applications .

Biologische Aktivität

2-Morpholinobenzaldehyde (CAS No. 58028-76-5) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study screened various derivatives for their ability to inhibit the growth of bacteria and fungi. The results indicated that certain derivatives of this compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Aspergillus flavus | 18 | 40 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on the inhibition of MenA, an enzyme involved in bacterial metabolism, found that derivatives based on morpholine structures exhibited promising inhibition profiles. The IC50 values for these compounds ranged from 13 to 22 µM, indicating potent activity against Mycobacterium tuberculosis (Mtb) .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized various Schiff bases from this compound and evaluated their antimicrobial properties. The Schiff base derived from this compound demonstrated excellent antifungal activity against multiple fungal strains, including Candida albicans and Fusarium oxysporum .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The morpholine ring enhances the compound's binding affinity to enzymes and receptors due to its conformational flexibility and ability to form hydrogen bonds.

- Reactive Groups : The aldehyde functional group can participate in nucleophilic addition reactions, which may lead to modifications in target proteins or nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.